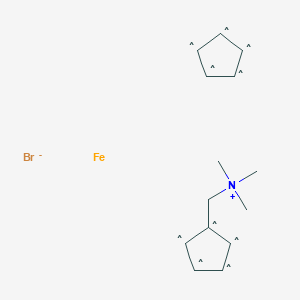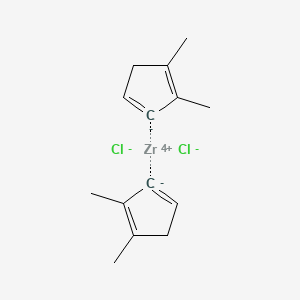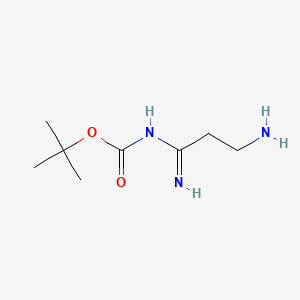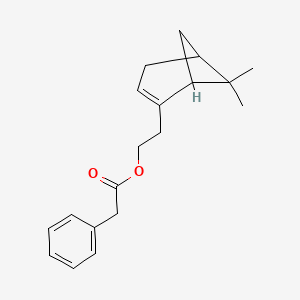![molecular formula C12H9N3O B13833492 9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
9H-Pyrido[3,4-b]indole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrido[3,4-b]indole-1-carboxamide is a heterocyclic compound that belongs to the family of indole derivatives This compound is characterized by a fused pyridine and indole ring system, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . Another method employs manganese dioxide mediated one-pot synthesis to produce methyl 9H-pyridoindole-1-carboxylate, which can be further converted to the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Pyrido[3,4-b]indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
9H-Pyrido[3,4-b]indole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 9H-Pyrido[3,4-b]indole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as monoamine oxidase and indoleamine 2,3-dioxygenase, which play roles in neurotransmitter metabolism and immune response.
Molecular Targets: It targets the active sites of these enzymes, forming hydrogen bonds and other interactions that inhibit their activity.
Pathways Involved: The inhibition of these enzymes can affect various biological pathways, including neurotransmitter regulation and immune modulation.
Vergleich Mit ähnlichen Verbindungen
9H-Pyrido[3,4-b]indole-1-carboxamide can be compared with other similar compounds, such as:
Norharmane (9H-Pyrido[3,4-b]indole): Both compounds share the same core structure but differ in their functional groups.
Harmane (1-Methyl-9H-pyrido[3,4-b]indole): This compound has a methyl group at position 1 and exhibits similar enzyme inhibitory properties.
Tetrahydronorharman (1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole): This reduced form of norharmane is used in studies on neurodegenerative diseases.
The uniqueness of this compound lies in its specific carboxamide group, which enhances its enzyme inhibitory activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
9H-pyrido[3,4-b]indole-1-carboxamide |
InChI |
InChI=1S/C12H9N3O/c13-12(16)11-10-8(5-6-14-11)7-3-1-2-4-9(7)15-10/h1-6,15H,(H2,13,16) |
InChI-Schlüssel |
JUXJIYPXDYCRKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)







![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)





